

In-Depth Technical Guide: 3,4-Difluoro U-49900 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro U-49900 hydrochloride is a synthetic opioid classified as a utopioid, indicating its research and forensic applications. It is a structural analog of U-47700, a potent synthetic opioid, with the chlorine atoms on the phenyl ring replaced by fluorine atoms. This guide provides a comprehensive technical overview of **3,4-Difluoro U-49900 hydrochloride**, summarizing its chemical properties, pharmacological data, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the chemical and physical properties of **3,4-Difluoro U-49900 hydrochloride** is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Difluoro U-49900 Hydrochloride



Property	Value
Formal Name	trans-3,4-difluoro-N-(2- (diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride
CAS Number	2743078-88-6
Molecular Formula	C18H26F2N2O • HCI
Formula Weight	360.9 g/mol
Purity	≥98%
Formulation	A crystalline solid
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml
SMILES	FC1=C(C=CC(C(N(C) [C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl
InChI Key	XFVNCUJJRSXGAS-GBNZRNLASA-N

Pharmacological Data

While extensive pharmacological data for **3,4-Difluoro U-49900 hydrochloride** is not widely available in peer-reviewed literature, its structural similarity to U-47700 suggests it likely acts as an agonist at the μ -opioid receptor (MOR). The pharmacological profile of its dichlorinated analog, U-49900, has been characterized, and it is plausible that the difluoro derivative exhibits similar, though potentially quantitatively different, properties.

Anecdotal reports from online forums suggest that U-49900 has little to no euphoric or analgesic effects even at high doses, and its odor is described as caustic.[1]

Metabolism

The metabolism of U-49900, the dichlorinated analog of 3,4-Difluoro U-49900, has been studied using human liver microsomes.[2] These studies provide valuable insight into the likely metabolic pathways of the difluorinated compound.



Identified Metabolites of U-49900:[2]

- N-Desethyl-U-49900 (primary metabolite in microsomal incubations)
- N,N-didesethyl-N-desmethyl-U-49900 (most abundant in a urine specimen)
- N,N-Didesethyl-U-49900
- N-Desethyl-hydroxyl-U-49900
- N-Desethyl-N-desmethyl-U-49900

A notable finding is the potential for a common metabolite between U-47700 and U-49900, which is an important consideration for analytical and forensic toxicology.[1][2]

Experimental Protocols In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is based on the methodology used for the metabolism studies of U-49900.[2]

Objective: To determine the in vitro metabolic profile of **3,4-Difluoro U-49900 hydrochloride**.

Materials:

- 3,4-Difluoro U-49900 hydrochloride
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Methanol (for quenching the reaction)
- Incubator/water bath (37°C)



- Centrifuge
- High-resolution mass spectrometer (e.g., SCIEX TripleTOF® 5600+)

Procedure:

- Prepare a stock solution of 3,4-Difluoro U-49900 hydrochloride in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the pooled human liver microsomes.
- Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding the 3,4-Difluoro U-49900 hydrochloride stock solution to the pre-incubated mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold methanol.
- Centrifuge the mixture to precipitate the proteins.
- Collect the supernatant for analysis by high-resolution mass spectrometry to identify potential metabolites.

Data Analysis: The resulting data files from the mass spectrometer can be processed using metabolite identification software (e.g., MetabolitePilot™) to identify and characterize the metabolites of 3,4-Difluoro U-49900.

Opioid Receptor Binding Assay (General Protocol)

While specific binding data for **3,4-Difluoro U-49900 hydrochloride** is not available, a general radioligand binding assay protocol can be used to determine its affinity for opioid receptors.

Objective: To determine the binding affinity (Ki) of **3,4-Difluoro U-49900 hydrochloride** for the μ , δ , and κ opioid receptors.



Materials:

- Cell membranes expressing the human μ , δ , or κ opioid receptor.
- Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).
- 3,4-Difluoro U-49900 hydrochloride (test compound).
- Non-specific binding control (e.g., naloxone).
- Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
- · Scintillation vials and scintillation cocktail.
- Filtration apparatus with glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of 3,4-Difluoro U-49900 hydrochloride.
- In assay tubes, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.
- Incubate the tubes at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
- Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

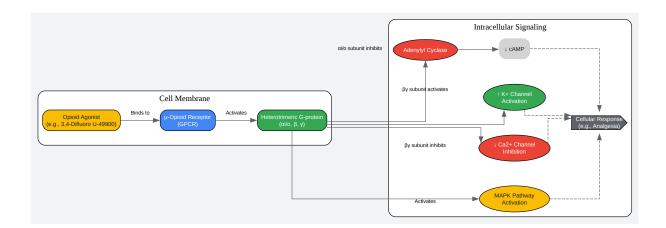


Data Analysis: The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

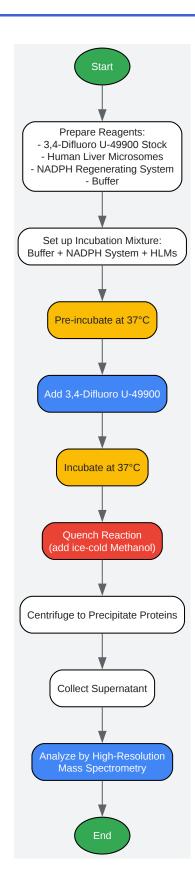
Visualizations General Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of a G-protein coupled opioid receptor upon agonist binding.









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References

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